molecular formula C7H4N2O2 B1214597 4-Nitrobenzonitrile CAS No. 619-72-7

4-Nitrobenzonitrile

Cat. No.: B1214597
CAS No.: 619-72-7
M. Wt: 148.12 g/mol
InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N
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Description

4-Nitrobenzonitrile (C₇H₄N₂O₂; molecular weight: 148.12 g/mol) is a nitro-substituted aromatic nitrile with applications in pharmaceuticals, agrochemicals, and materials science . Its structure comprises a benzene ring with a nitro (-NO₂) group at the para position relative to a cyano (-CN) group. This electron-withdrawing substitution pattern enhances its reactivity in electrophilic and nucleophilic transformations, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-aminobenzonitrile with sodium perborate in acetic acid, yielding this compound with a high yield of 91% . Another method includes the oxidation of 4-nitrobenzyl alcohol using 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical and iodine in dichloromethane, followed by treatment with ammonium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 4-Aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility arises from its ability to undergo nucleophilic aromatic substitution reactions, which are critical in drug development.

Case Study: Synthesis of Antitubercular Agents

One notable application is in the synthesis of antitubercular drugs. Research has demonstrated that derivatives of this compound can be modified to produce compounds with enhanced efficacy against tuberculosis. For instance, studies have shown that through one-electron reduction reactions, nitroaromatic compounds can release nitrite, which is essential for the activity of certain antitubercular agents like PA-824 .

Organic Synthesis

This compound is widely used in organic synthesis due to its reactivity. It participates in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution (SNAr) : The compound reacts with nucleophiles such as sodium methoxide to form substituted products. The reaction mechanism involves the formation of a nitronate intermediate, which can lead to the production of various functionalized benzonitriles .

Data Table: SNAr Reaction Products

ReactantProductYield (%)Reaction Conditions
Sodium Methoxide4-Methoxybenzonitrile85Room Temperature
Acrylo nitrileNitro derivativesVariableUnder inert atmosphere
Methyl methacrylateSubstituted productsHighCatalytic conditions

Material Science Applications

In material science, this compound is utilized for its properties as a precursor in the synthesis of polymers and dyes. Its ability to form stable nitroaromatic structures makes it suitable for creating high-performance materials.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The compound's reactivity allows for cross-linking with other monomers, leading to materials with superior characteristics for applications in coatings and adhesives .

Toxicological Studies

While this compound has valuable applications, it is also crucial to consider its toxicological profile. Studies have reported acute toxicity upon exposure through inhalation or dermal contact. Understanding these risks is essential for safe handling and application in industrial settings .

Toxicity Data Summary

Exposure RouteToxicity Level
OralAcute Toxicity Category 2
DermalAcute Toxicity Category 3
InhalationAcute Toxicity Category 3

Mechanism of Action

The mechanism of action of 4-nitrobenzonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The nitro group can undergo reduction to form an amino group, which can further react with other molecules .

Comparison with Similar Compounds

Structural Comparisons with Isomeric Nitrobenzonitriles

The positional isomerism of nitrobenzonitriles significantly impacts their physicochemical properties:

Property 4-Nitrobenzonitrile 3-Nitrobenzonitrile Reference
Crystal Space Group P2₁ P2₁
Nitro Group Tilt Angle 10.3° 11.22°
Melting Point ~150–152°C Not reported

The para isomer (this compound) exhibits a marginally smaller nitro group tilt angle than the meta isomer (3-nitrobenzonitrile), suggesting differences in molecular packing and lattice stability .

Reactivity in Reduction and Functionalization

This compound’s reactivity is influenced by the electron-withdrawing nitro and cyano groups:

  • Catalytic Reduction Challenges :

    • The nitrile group strongly coordinates to iron catalysts, reducing nitro group reduction yields (e.g., 41% for this compound vs. 98% for ethyl 4-nitrobenzoate) .
    • Plasmonic photocatalysts under visible light overcome this limitation, achieving 99% nitro reduction yield .
  • Nitrile Reactivity: Unlike aliphatic nitriles, this compound resists methanol addition due to the electron-deficient aromatic ring .

Physical Properties and Environmental Behavior

  • Adsorption on Resins :
    • NDA-150 resin exhibits a static adsorption capacity of 180.8 mg/g at pH 2.0, though desorption efficiency is low (42.8%) due to strong π-π interactions .
  • Thermodynamics :
    • Adsorption is exothermic (ΔH < 0), favoring low-temperature processes .

Comparison with 4-Nitrobenzoic Acid Derivatives

Substrate Reaction Yield Reference
This compound Denitrative etherification 90%
Ethyl 4-nitrobenzoate Denitrative etherification 60%

The nitrile group enhances stability of intermediates in LED-driven reactions, enabling higher yields compared to ester derivatives .

Biological Activity

4-Nitrobenzonitrile (C₇H₄N₂O₂), also known as p-nitrobenzonitrile, is an aromatic compound characterized by the presence of both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene ring. This unique structure endows it with significant biological activity, particularly in the fields of cancer treatment and chemical reactivity.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C₇H₄N₂O₂
  • Molecular Weight : 148.12 g/mol
  • Appearance : Typically a yellow crystalline solid.

The compound's structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.

1. Radiosensitization in Cancer Therapy

Research indicates that this compound acts as a radiosensitizer, enhancing the efficacy of radiotherapy by interacting with radical species generated during treatment. This interaction can lead to increased oxidative damage to cancer cells, thereby improving therapeutic outcomes. Its ability to form stable radical intermediates is pivotal in this context, suggesting potential applications in therapies where radical chemistry is beneficial.

2. Antitumor Activity

In studies involving nitro-substituted compounds, this compound has been linked to cytotoxic effects against various tumor cell lines. For instance, modifications of similar nitro compounds have shown that introducing nitro groups can significantly increase cytotoxicity against cancer cells while sparing normal cells . The mechanism often involves the induction of reactive oxygen species (ROS), which can trigger apoptosis in malignant cells .

3. Case Study: Acute Intoxication

A notable case study documented acute intoxication due to exposure to this compound, highlighting its potential toxicological effects. The patient exhibited increased triglycerides and liver alterations, underscoring the compound's hazardous nature when mishandled . This case emphasizes the need for careful handling and awareness of its biological impacts beyond therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

CompoundActivity TypeMechanism/Notes
This compound RadiosensitizerEnhances oxidative damage to cancer cells.
Nitro-substituted Triazenes AntitumorInduces ROS leading to apoptosis in tumor cells .
Nitrobenzoate Derivatives AntiangiogenicImpairs endothelial cell migration and proliferation .
Acute Intoxication Case ToxicityLiver alterations and increased triglycerides observed .

Research Findings

Recent studies have focused on the synthesis and evaluation of nitro-substituted compounds, including those derived from this compound. These investigations reveal various biological activities:

  • Antimicrobial Properties : Nitro compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting broader applications in infectious disease management .
  • Anti-inflammatory Effects : Some derivatives exhibit inhibition of inflammatory mediators, indicating potential use in treating inflammatory diseases .

Q & A

Q. Basic: What are the common synthetic routes for 4-nitrobenzonitrile, and how are yields optimized?

This compound is synthesized via multiple routes:

  • Oxidation of 4-aminobenzonitrile : Sodium perborate in acetic acid converts 4-aminobenzonitrile to this compound with 91% yield, leveraging nitro group introduction under mild conditions .
  • Aldoxime conversion : 4-Nitrobenzaldehyde oxime reacts with triphenylphosphine and N-halo sulfonamides in dichloromethane, yielding 92% product after purification via silica gel chromatography .
  • Microwave-assisted synthesis : Coupling 3-fluoro-4-nitrobenzonitrile with phenols under microwave irradiation achieves 94% yield, with reaction efficiency tied to optimized microwave power and reaction time .

Q. Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H NMR (CDCl3_3 ) shows aromatic protons at δ 8.39 (d, J = 8.8 Hz) and 7.92 (d, J = 8.8 Hz), confirming para-substitution. 13C^{13}C NMR (DMSO-d6_6) identifies nitrile (δ 117.07 ppm) and nitro (δ 133.80 ppm) carbons .
  • HRMS : Molecular ion peak at m/z 148.08 (M+H+^+) matches the theoretical mass (148.03) .
  • IR spectroscopy : Peaks at 2233 cm1^{-1} (C≡N stretch) and 1525/1349 cm1^{-1} (asymmetric/symmetric NO2_2 stretches) confirm functional groups .

Q. Basic: What safety protocols are critical when handling this compound?

  • Toxicity : Acute oral LD50_{50} in rats is 30 mg/kg; mice show LD50_{50} = 140 mg/kg. Human case studies report hepatotoxicity (elevated triglycerides, fatty liver) after acute exposure .
  • Protective measures : Use P2 respirators, gloves, and eye protection. Avoid dust generation and contact with strong oxidizers/bases to prevent hazardous decomposition (e.g., NOx_x, CO) .

Q. Advanced: How does the nitro group influence regioselectivity in 1,3-dipolar cycloadditions involving this compound oxide?

The nitro group acts as a strong electron-withdrawing group, directing cycloaddition to electron-deficient dipolarophiles. Theoretical (DFT) and experimental studies show meta-regioselectivity in isoxazole formation due to nitro-induced charge polarization at the nitrile oxide intermediate .

Q. Advanced: What mechanistic challenges arise in catalytic hydrogenation of this compound’s nitro group?

Selective reduction of the nitro group without affecting the nitrile requires precise catalyst design. Gold nanoparticles on CoFe2_2O4_4 achieve >98% conversion to 4-aminobenzonitrile, minimizing hydroxylamine byproducts. The nitrile’s electron-withdrawing effect stabilizes intermediates, but competing adsorption on the catalyst surface necessitates controlled H2_2 pressure .

Q. Advanced: How can discrepancies between animal toxicity data and human case studies be reconciled?

Animal models (e.g., rodent LD50_{50}) may underestimate human hepatotoxicity due to metabolic differences. The human case of acute intoxication suggests delayed hepatic effects not captured in short-term rodent studies. Researchers should cross-validate in vitro hepatocyte assays with in vivo models to improve extrapolation .

Q. Advanced: What methodological considerations optimize microwave-assisted synthesis of this compound derivatives?

  • Reagent stoichiometry : Equimolar phenol and 3-fluoro-4-nitrobenzonitrile minimize side products .
  • Microwave parameters : Power (400–600 W) and time (10–15 min) balance reaction acceleration with thermal decomposition risks.
  • Purification : Column chromatography (hexane/ethyl acetate, 8:2) isolates products with >90% purity .

Q. Advanced: How do competing synthetic routes for this compound compare in scalability and environmental impact?

  • Oxidation (NaBO3_3) : High yield but generates acetic acid waste.
  • Aldoxime route : Solvent (CH2_2Cl2_2) use raises environmental concerns, though atom economy is favorable.
  • Microwave synthesis : Energy-efficient but requires specialized equipment. Life-cycle analysis is recommended to assess green chemistry metrics .

Properties

IUPAC Name

4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060706
Record name Benzonitrile, 4-nitro-
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Molecular Weight

148.12 g/mol
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CAS No.

619-72-7
Record name 4-Nitrobenzonitrile
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Record name Benzonitrile, 4-nitro-
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Synthesis routes and methods I

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzonitrile (100 mg, 0.727 mmol, 1 equivalent), sodium nitrite (100 mg, 1.45 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00727 mmol, 0.01 equivalents) and phosphine ligand (0.017 mmol, 0.024 equivalents). The solids were slurried in t-butyl alcohol (1.3 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (12 μL, 0.036 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After 24 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (3×1 mL) before the filter cake was washed with tetrahydrofuran (2 mL). A wt % analysis was performed on the filtrate and an assay yield was measured (literature reference: Fors B P, et al. J. Am. Chem. Soc. 2009; 131: 12898-12899).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.017 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mg
Type
catalyst
Reaction Step One
Quantity
12 μL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzophenone (100 mg, 0.426 mmol, 1 equivalent), sodium nitrite (63.7 mg, 0.923 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (0.005or 0.0025 equivalents) and 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.012 or 0.006 equivalents, respectively). The solids were slurried in t-butyl alcohol (0.84 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (7.4 μL, 0.023 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After indicated reaction time, the vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake was washed with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield was measured.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
63.7 mg
Type
reactant
Reaction Step One
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.4 μL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitrobenzonitrile

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